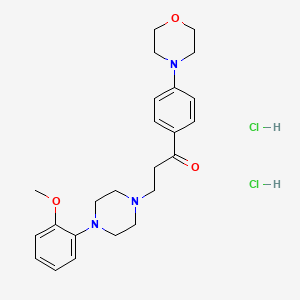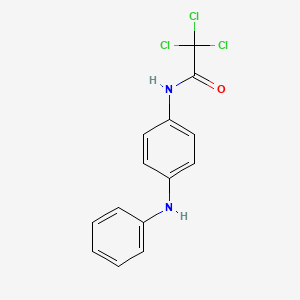
N-(4-anilinophenyl)-2,2,2-trichloroacetamide
Vue d'ensemble
Description
N-(4-anilinophenyl)-2,2,2-trichloroacetamide is an anilide.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on N-(4-anilinophenyl)-2,2,2-trichloroacetamide and its variants primarily focuses on their crystal structures. Gowda et al. (2000) studied the crystal structures of several N-(substitutedphenyl)-2,2,2-trichloroacetamides, including N-(4-anilinophenyl)-2,2,2-trichloroacetamide, to understand their molecular configurations and interactions (Gowda, Paulus, & Fuess, 2000). Similarly, Dou et al. (1997) focused on the crystal structures of related compounds, providing insights into their molecular geometries and potential applications in material science (Dou, Fuess, Weiss, Gowda, & Krishnan, 1997).
Environmental and Biological Implications
Modick et al. (2014) investigated N-acetyl-4-aminophenol (a metabolite of aniline, closely related to N-(4-anilinophenyl)-2,2,2-trichloroacetamide) for its potential environmental and biological effects, including its ubiquitous presence in human urine and potential health implications (Modick, Weiss, Dierkes, Brüning, & Koch, 2014).
Corrosion Inhibition
In industrial applications, certain derivatives of N-(4-anilinophenyl)-2,2,2-trichloroacetamide may serve as corrosion inhibitors. Daoud et al. (2014) explored the efficiency of similar compounds as corrosion inhibitors, which could be relevant for extending the lifespan of metals in corrosive environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Medicinal Chemistry
In the field of medicinal chemistry, compounds structurally similar to N-(4-anilinophenyl)-2,2,2-trichloroacetamide have been studied for their potential therapeutic effects. Ghosh et al. (2008) reported on the antiviral and antiapoptotic effects of a novel anilidoquinoline derivative, indicating potential applications in treating viral infections like Japanese encephalitis (Ghosh et al., 2008).
Synthesis and Chemical Properties
Several studies focus on the synthesis and chemical properties of N-(4-anilinophenyl)-2,2,2-trichloroacetamide and related compounds. For example, Krapcho et al. (2004) discussed modified synthetic routes for similar compounds, providing insights into more efficient and accessible methods of production (Krapcho & Cadarmro, 2004).
Propriétés
Nom du produit |
N-(4-anilinophenyl)-2,2,2-trichloroacetamide |
|---|---|
Formule moléculaire |
C14H11Cl3N2O |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
N-(4-anilinophenyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C14H11Cl3N2O/c15-14(16,17)13(20)19-12-8-6-11(7-9-12)18-10-4-2-1-3-5-10/h1-9,18H,(H,19,20) |
Clé InChI |
DXWLHYHAGCVSIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

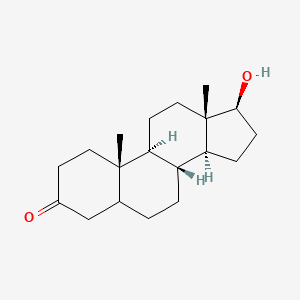
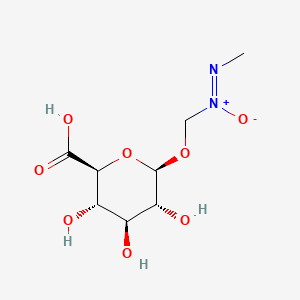
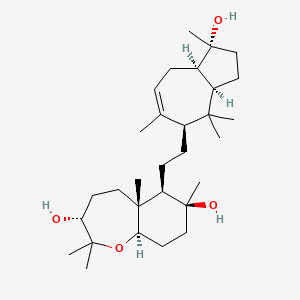
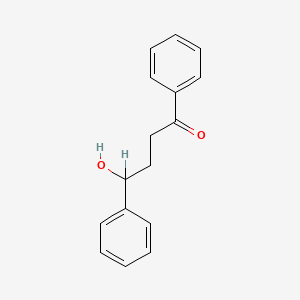
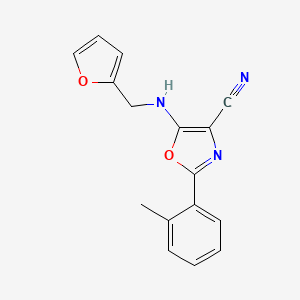
![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
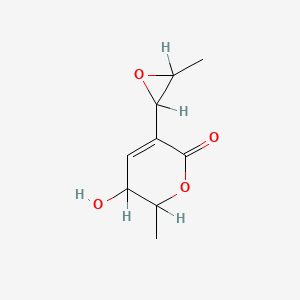
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)
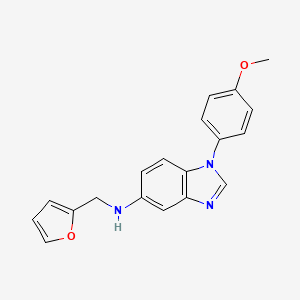
![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)
